molecular formula C22H29N5O4S B029112 Pseudo Vardenafil CAS No. 224788-34-5

Pseudo Vardenafil

Cat. No. B029112
CAS RN: 224788-34-5
M. Wt: 459.6 g/mol
InChI Key: QAYHPAMSDMZXJB-UHFFFAOYSA-N
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Description

Pseudo Vardenafil is an analogue of Vardenafil, a medication used to treat erectile dysfunction . It is easily modified and has been found in functional foods and counterfeit medications .


Synthesis Analysis

The synthesis of Pseudo Vardenafil involves metabolic studies with in-vitro models (human liver microsome) and in-vivo models (rats) . The metabolized samples were extracted and characterized using liquid chromatography quadrupole-time of flight mass spectrometry (LC-Q-TOF-MS) .


Molecular Structure Analysis

The molecular formula of Pseudo Vardenafil is C22H29N5O4S . The structure was elucidated using HRMS, NMR after extraction from the pulverized powder .


Chemical Reactions Analysis

Pseudo Vardenafil and another analogue, hydroxyvardenafil, were metabolized with in-vitro and in-vivo models . A total of 11 metabolites of pseudovardenafil and 13 metabolites of hydroxyvardenafil were identified .


Physical And Chemical Properties Analysis

Pseudo Vardenafil has a molecular weight of 459.6 g/mol . Its IUPAC name is 2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .

Scientific Research Applications

Topical Penile Therapy

Pseudo Vardenafil has been explored as a potential agent for topical penile therapy . Research suggests that when formulated into proniosomal gels, it could offer a safer topical alternative with fewer vision and cardiovascular side effects than the oral route . This innovative approach aims to enhance the treatment of erectile dysfunction (ED) by improving drug delivery and efficacy.

Enhanced Skin Permeation

Studies have shown that Pseudo Vardenafil, when loaded into proniosomal gels, significantly enhances skin penetration. This could be up to 5.5-fold compared to control topical suspensions . Such an application could revolutionize the delivery of medications through the skin, making treatments more effective and less invasive.

Oral Dispersible Films (ODFs)

The development of Vardenafil Oral Dispersible Films is another promising application. These films are designed to dissolve quickly in the mouth without the need for water, providing a convenient and spontaneous treatment option for ED . They also aim to improve palatability and bioavailability, making the medication more effective and user-friendly.

Bioavailability Enhancement

Pseudo Vardenafil has been the subject of research aiming to enhance its bioavailability. By formulating the compound into biodegradable nanoparticles, scientists hope to increase its absorption and effectiveness . This could lead to more efficient dosing and better patient outcomes.

Treatment of Difficult-to-Treat Conditions

Due to its selectivity and effectiveness, Pseudo Vardenafil is being studied for its potential in treating conditions that are difficult to manage with other medications . Its unique properties could make it a valuable addition to the pharmacological arsenal against various diseases.

Solubility and Taste Masking

Research into Pseudo Vardenafil includes efforts to improve its solubility and mask its bitterness. This involves the use of sweetening agents and other techniques to make the medication more palatable and easier to administer . Such advancements could lead to better compliance and satisfaction among patients.

Mechanism of Action

Target of Action

Pseudo Vardenafil, like its parent compound Vardenafil, primarily targets cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is the major cGMP hydrolyzing enzyme in the smooth muscle cells of the corpus cavernosum, a sponge-like region of erectile tissue .

Mode of Action

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells . Pseudo Vardenafil, as a PDE5 inhibitor, prevents the degradation of cGMP, allowing for increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The primary biochemical pathway affected by Pseudo Vardenafil involves the nitric oxide/cGMP pathway . Nitric oxide stimulates guanylyl cyclase, leading to the formation of cGMP from GTP. Elevated levels of intracellular cGMP lead to the relaxation of smooth muscle cells, facilitating penile erection . By inhibiting PDE5, Pseudo Vardenafil prevents the degradation of cGMP, prolonging its effects .

Pharmacokinetics

Vardenafil is rapidly absorbed with a Tmax of approximately 40 minutes and a half-life of around 4 hours . Its absolute bioavailability is 14.5% . Co-administration of CYP3A4 inhibitors can affect hepatic metabolism .

Result of Action

The primary result of Pseudo Vardenafil’s action is the facilitation of penile erection. By inhibiting PDE5 and preventing the degradation of cGMP, Pseudo Vardenafil allows for increased blood flow into the penis, leading to an erection . This makes it an effective treatment for erectile dysfunction .

Action Environment

The efficacy of Pseudo Vardenafil can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the release of nitric oxide, which triggers the biochemical pathway that Pseudo Vardenafil affects . Additionally, the consumption of high-fat meals can retard the intestinal absorption of the drug, delaying its onset of action . The co-administration of certain other drugs, such as CYP3A4 inhibitors, can also impact the drug’s metabolism and efficacy .

Safety and Hazards

The safety and efficacy of Pseudo Vardenafil have not been completely evaluated, which could cause serious health problems . It has been illegally added to functional foods and counterfeit medications .

Future Directions

Future studies could focus on the toxicity, danger, and side effects of unlawful vardenafil counterfeits . The new metabolites identified could be usefully applied to forensic science and other metabolic fields .

properties

IUPAC Name

2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-4-9-19-23-15(3)20-22(28)24-21(25-27(19)20)17-14-16(10-11-18(17)31-5-2)32(29,30)26-12-7-6-8-13-26/h10-11,14H,4-9,12-13H2,1-3H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHPAMSDMZXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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